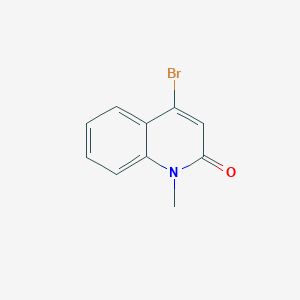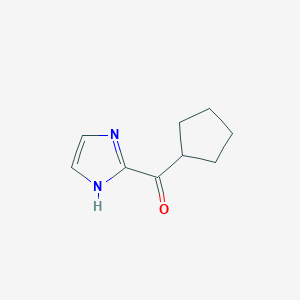
cyclopentyl(1H-imidazol-2-yl)methanone
Overview
Description
Cyclopentyl(1H-imidazol-2-yl)methanone is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .Molecular Structure Analysis
Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
The empirical formula of a similar compound, (2-Cyclopentyl-1H-imidazol-4-yl)methanol, is C9H14N2O and its molecular weight is 166.22 .Scientific Research Applications
Pharmaceuticals: Antimicrobial Agents
Imidazole derivatives, including 2-cyclopentanecarbonyl-1H-imidazole, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against bacteria, fungi, and protozoa. The compound’s ability to interfere with the biosynthesis of nucleic acids and proteins in microbial cells makes it a candidate for developing new antibacterial and antifungal agents .
Agriculture: Fungicides and Pesticides
In the agricultural sector, imidazole compounds serve as potent fungicides and pesticides. Their mechanism of disrupting cell membrane integrity in plant pathogens can be harnessed to protect crops from various diseases, thereby enhancing yield and reducing crop losses .
Medicinal Chemistry: Anticancer Research
The structural motif of imidazole is often incorporated into molecules designed to target cancer cells. Research has shown that certain imidazole derivatives can inhibit the growth of tumor cells, making them valuable in the synthesis of anticancer drugs .
Organic Synthesis: Catalysts
Imidazole and its derivatives are used as catalysts in organic synthesis. They can act as both nucleophilic and electrophilic catalysts due to their amphoteric nature, facilitating a variety of chemical reactions .
Material Science: Ionic Liquids
The versatility of imidazole derivatives extends to material science, where they are used to create ionic liquids. These liquids have unique properties such as low volatility and high thermal stability, making them suitable for use as solvents and electrolytes in various applications .
Biochemistry: Enzyme Inhibition
Imidazole derivatives are known to inhibit certain enzymes, which is crucial in the study of biochemical pathways and the development of drugs to treat diseases like Alzheimer’s and Parkinson’s .
Chemical Industry: Corrosion Inhibitors
The chemical industry utilizes imidazole derivatives as corrosion inhibitors. They can form a protective layer on metals, preventing oxidation and corrosion, which is essential for extending the life of metal components and structures .
Environmental Science: Gas Capture and Storage
Research into the environmental applications of imidazole derivatives includes their potential use in gas capture and storage. Their ability to form stable complexes with gases like carbon dioxide can be exploited for carbon capture technologies, contributing to efforts to reduce greenhouse gas emissions .
Safety And Hazards
Future Directions
Imidazole containing moiety occupied a unique position in heterocyclic chemistry . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring . This suggests that there is potential for the development of new drugs that overcome the problems of antimicrobial resistance .
properties
IUPAC Name |
cyclopentyl(1H-imidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-8(7-3-1-2-4-7)9-10-5-6-11-9/h5-7H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKYCHBMOLUYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285263 | |
| Record name | Cyclopentyl-1H-imidazol-2-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl(1H-imidazol-2-yl)methanone | |
CAS RN |
952200-97-4 | |
| Record name | Cyclopentyl-1H-imidazol-2-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952200-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl-1H-imidazol-2-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




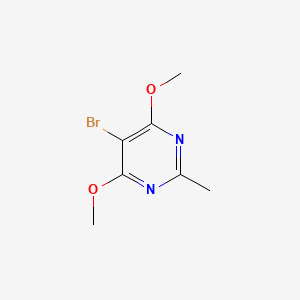

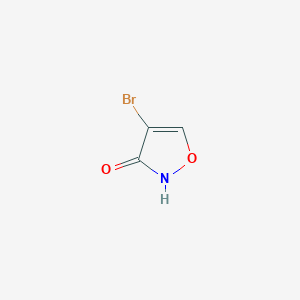


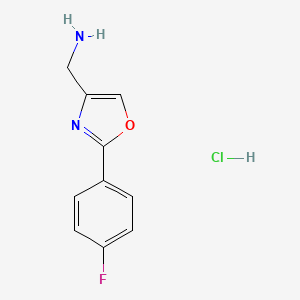
![3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1521373.png)

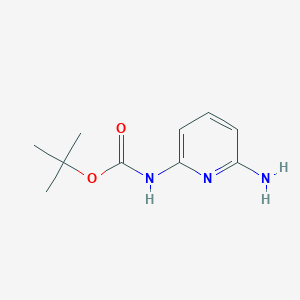
![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)
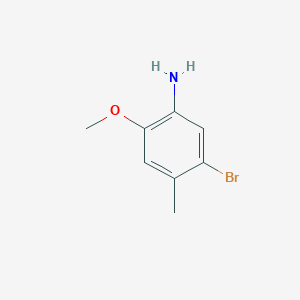
![2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol](/img/structure/B1521379.png)
